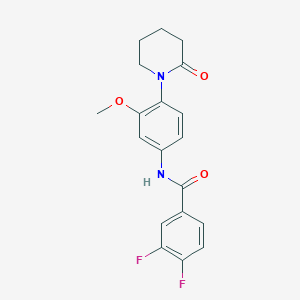

3,4-difluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3,4-difluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzamide" is a structurally complex molecule that may have potential applications in various fields, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds typically involves multi-step procedures starting from substituted benzoic acids or their derivatives. For instance, the synthesis of a difluorinated benzamide derivative was achieved from 2,6-difluorobenzoic acid in a 9-step process with a low overall yield . This suggests that the synthesis of our target compound could also be complex and may require careful optimization to improve yields.

Molecular Structure Analysis

X-ray diffraction and density functional theory (DFT) calculations are common techniques used to determine the molecular structure of benzamide derivatives. For example, a novel benzamide compound was analyzed using X-ray diffraction, revealing its crystallization in a triclinic system with specific lattice constants . DFT calculations complement these findings by providing detailed information on the molecular geometry and vibrational frequencies. These methods could be applied to our compound to gain insights into its molecular structure.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the presence of substituents on the benzene ring. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans are useful tools to predict the chemical reactivity of these molecules . By applying similar computational techniques, we could estimate the reactivity of "3,4-difluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzamide" and its potential interactions with other chemical species.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and stability, can be influenced by their molecular structure and the nature of their substituents. For example, polymorphism in a trifluoromethyl-substituted benzamide was investigated, showing different melting behaviors and solid-to-solid phase transitions . Similar studies could be conducted on our target compound to understand its physical properties and how they might affect its practical applications.

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

The chemical compound 3,4-difluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzamide is a fluorinated molecule, which is of significant interest in pharmaceutical and agrochemical industries due to its unique properties. One study outlines the Rh(III)-catalyzed redox-neutral C-H alkenylation of benzamides with gem-difluorohomoallylic silyl ethers, indicating a method for synthesizing difluorinated compounds. This process is highlighted for its broad substrate compatibility, good functional group tolerance, scalability, and high regioselectivity, emphasizing the feasibility of β-H elimination which is crucial for synthesizing elaborate difluorinated compounds from readily available synthons (Cui et al., 2023).

Another study focuses on the antipathogenic activity of thiourea derivatives, incorporating structural motifs similar to 3,4-difluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzamide. These derivatives have shown significant anti-microbial properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential for the development of new anti-microbial agents (Limban, Marutescu, & Chifiriuc, 2011).

Propriétés

IUPAC Name |

3,4-difluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O3/c1-26-17-11-13(6-8-16(17)23-9-3-2-4-18(23)24)22-19(25)12-5-7-14(20)15(21)10-12/h5-8,10-11H,2-4,9H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSVDFBBLSCRII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)F)F)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2529255.png)

![4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione](/img/structure/B2529258.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2529259.png)

![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2529260.png)

![3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2529269.png)

![N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2529270.png)

![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2529273.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2529274.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2529275.png)